1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol is a heterocyclic compound that combines the structural features of benzimidazole and piperidine. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing benzimidazole derivatives involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids.
Cyclization: The benzimidazole core can then be further reacted with piperidine derivatives under cyclization conditions to form the final compound.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection, temperature control, and purification methods are critical factors in industrial synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The piperidine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound, known for its wide range of bioactivities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.
4-(1H-Benzimidazol-2-yl)aniline: Known for its antiviral and anticancer activities.
Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol is unique due to the combination of the benzimidazole and piperidine rings, which may confer enhanced bioactivity and pharmacokinetic properties. The presence of the piperidine ring can improve the compound’s solubility and ability to interact with biological membranes, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-9-5-7-15(8-6-9)12-13-10-3-1-2-4-11(10)14-12/h1-4,9,16H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPDRKLRWVYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671427 | |
Record name | 1-(1H-Benzimidazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-16-3 | |
Record name | 1-(1H-Benzimidazol-2-yl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Benzimidazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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